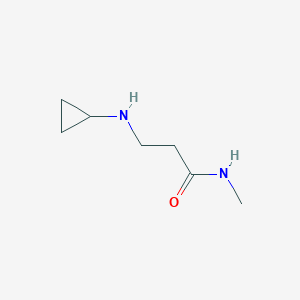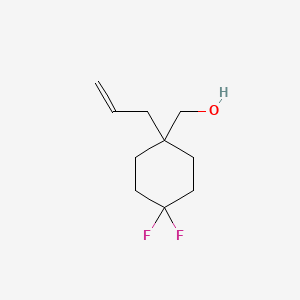
(1-Allyl-4,4-difluorocyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a prop-2-en-1-yl group
準備方法
The synthesis of [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine atoms and the prop-2-en-1-yl group.
Alkylation: The prop-2-en-1-yl group is introduced through an alkylation reaction, often using an appropriate alkyl halide in the presence of a base.
Reduction: The final step involves the reduction of the intermediate compound to yield [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol.
化学反応の分析
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
科学的研究の応用
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.
類似化合物との比較
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol can be compared with other similar compounds, such as:
4,4-difluoro-1-(prop-2-yn-1-yl)piperidine: This compound has a similar fluorinated structure but differs in the presence of a piperidine ring instead of a cyclohexyl ring.
(S)-(4,4-difluoro-1-methylpyrrolidin-2-yl)methanol:
2,3-difluoro-1-propoxy-4-(trans,trans-4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene: This compound has a more complex structure with additional functional groups, providing unique reactivity and uses.
特性
分子式 |
C10H16F2O |
|---|---|
分子量 |
190.23 g/mol |
IUPAC名 |
(4,4-difluoro-1-prop-2-enylcyclohexyl)methanol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-9(8-13)4-6-10(11,12)7-5-9/h2,13H,1,3-8H2 |
InChIキー |
TWFJKWZPZUBDAI-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CCC(CC1)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)


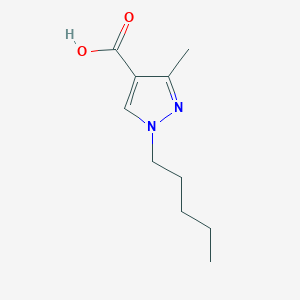
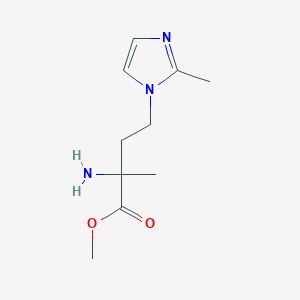

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
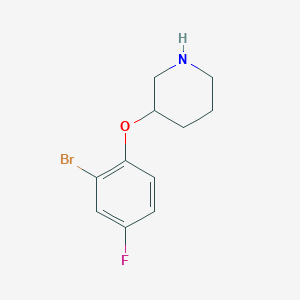
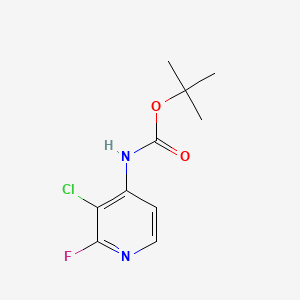
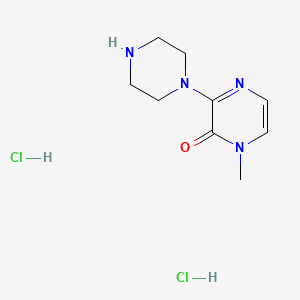
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)

